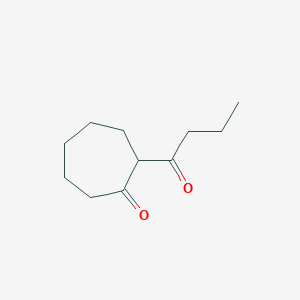
2-Butanoylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanoylcycloheptan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring structure with a butanoyl group attached to the second carbon and a ketone functional group at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoylcycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the butanoyl chloride reacts with the cycloheptanone to form the desired product.
Another method involves the use of a Grignard reagent. In this approach, cycloheptanone is first reacted with a Grignard reagent, such as butylmagnesium bromide, to form an intermediate alcohol. This intermediate is then oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanoylcycloheptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanoylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanoylcycloheptan-1-one involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the cycloheptane ring provides a rigid framework that influences its reactivity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptanone: Similar ring structure but lacks the butanoyl group.
2-Butanoylcyclohexan-1-one: Similar structure but with a six-membered ring.
2-Butanoylcyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness
2-Butanoylcycloheptan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where the ring size and functional groups play a crucial role in the reactivity and stability of the compound.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-butanoylcycloheptan-1-one |
InChI |
InChI=1S/C11H18O2/c1-2-6-10(12)9-7-4-3-5-8-11(9)13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
AIJVRUSZADVTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)
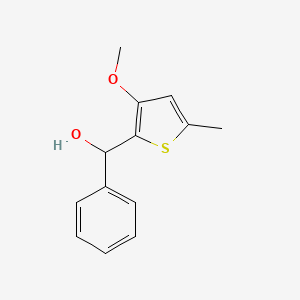
![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)


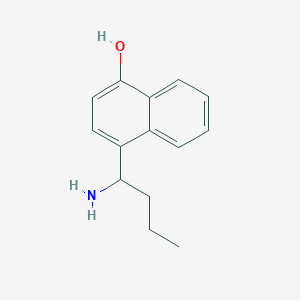
![5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13081991.png)

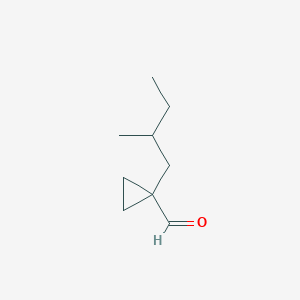
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
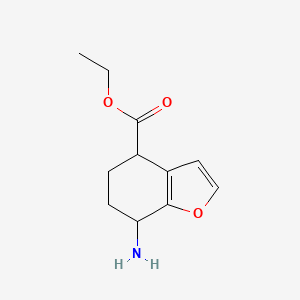
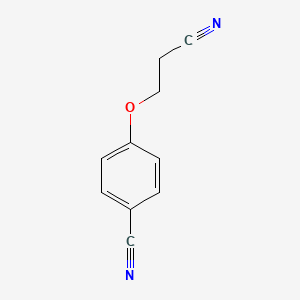
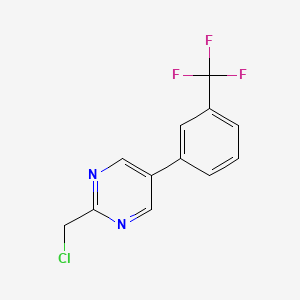
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
